molecular formula C18H15ClO4S B12744100 3-((3-Chlorophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone, (3Z)- CAS No. 197438-48-5

3-((3-Chlorophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone, (3Z)-

Cat. No.: B12744100
CAS No.: 197438-48-5
M. Wt: 362.8 g/mol
InChI Key: SWQSXNPJMCRJFV-MSUUIHNZSA-N
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Description

3-((3-Chlorophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone, (3Z)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furanone ring, which is a five-membered lactone, and is substituted with chlorophenyl and methylsulfonylphenyl groups. The (3Z) configuration indicates the specific geometric isomerism of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chlorophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone, (3Z)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furanone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-hydroxy acid or a γ-keto acid.

    Substitution Reactions:

    Geometric Isomerism Control: The (3Z) configuration is controlled by the reaction conditions, such as temperature, solvent, and catalysts used.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chlorophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone, (3Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrofuranone derivatives.

Scientific Research Applications

3-((3-Chlorophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone, (3Z)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-((3-Chlorophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone, (3Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4′-hydroxybenzophenone: Shares the chlorophenyl group but differs in the overall structure.

    (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar aromatic substitution pattern but lacks the furanone ring.

Uniqueness

3-((3-Chlorophenyl)(4-(methylsulfonyl)phenyl)methylene)dihydro-2(3H)-furanone, (3Z)- is unique due to its specific geometric isomerism and the presence of both chlorophenyl and methylsulfonylphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

197438-48-5

Molecular Formula

C18H15ClO4S

Molecular Weight

362.8 g/mol

IUPAC Name

(3Z)-3-[(3-chlorophenyl)-(4-methylsulfonylphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C18H15ClO4S/c1-24(21,22)15-7-5-12(6-8-15)17(16-9-10-23-18(16)20)13-3-2-4-14(19)11-13/h2-8,11H,9-10H2,1H3/b17-16-

InChI Key

SWQSXNPJMCRJFV-MSUUIHNZSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)/C(=C/2\CCOC2=O)/C3=CC(=CC=C3)Cl

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=C2CCOC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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